molecular formula C15H17NO4 B6275200 3-[(benzyloxy)carbonyl]-3-azabicyclo[4.1.0]heptane-7-carboxylic acid CAS No. 2307736-29-2

3-[(benzyloxy)carbonyl]-3-azabicyclo[4.1.0]heptane-7-carboxylic acid

Cat. No. B6275200
CAS RN: 2307736-29-2
M. Wt: 275.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(benzyloxy)carbonyl]-3-azabicyclo[4.1.0]heptane-7-carboxylic acid (BCA) is a compound of interest in the field of organic chemistry. It is a bicyclic carboxylic acid that is synthesized from benzyl alcohol and acetic anhydride in a two-step reaction. BCA is an important intermediate in the synthesis of various pharmaceuticals, and has been studied extensively in the past few decades. The aim of

Scientific Research Applications

3-[(benzyloxy)carbonyl]-3-azabicyclo[4.1.0]heptane-7-carboxylic acid is an important intermediate in the synthesis of various pharmaceuticals, such as antibiotics and anti-cancer drugs. It is also used in the synthesis of other compounds, including dyes, pesticides, and fragrances. 3-[(benzyloxy)carbonyl]-3-azabicyclo[4.1.0]heptane-7-carboxylic acid has been studied extensively for its potential applications in the fields of biochemistry, pharmacology, and materials science.

Mechanism of Action

3-[(benzyloxy)carbonyl]-3-azabicyclo[4.1.0]heptane-7-carboxylic acid is an acidic compound that can act as a proton donor in a variety of chemical reactions. It is also capable of forming hydrogen bonds with other molecules, which can affect the reactivity of the compound. 3-[(benzyloxy)carbonyl]-3-azabicyclo[4.1.0]heptane-7-carboxylic acid can also act as a nucleophile, which allows it to participate in a variety of organic reactions.
Biochemical and Physiological Effects
3-[(benzyloxy)carbonyl]-3-azabicyclo[4.1.0]heptane-7-carboxylic acid has been studied for its potential effects on human physiology. Studies have shown that 3-[(benzyloxy)carbonyl]-3-azabicyclo[4.1.0]heptane-7-carboxylic acid can affect the activity of enzymes and other proteins in the body, as well as interact with DNA and other cellular components. 3-[(benzyloxy)carbonyl]-3-azabicyclo[4.1.0]heptane-7-carboxylic acid has also been found to have antimicrobial activity, and can inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

3-[(benzyloxy)carbonyl]-3-azabicyclo[4.1.0]heptane-7-carboxylic acid is a relatively easy compound to synthesize, and its reactivity makes it suitable for a variety of laboratory experiments. However, the compound is also highly toxic, and should be handled with caution in the laboratory. Additionally, the compound is sensitive to light and air, and should be stored in a cool, dark place.

Future Directions

Given the potential applications of 3-[(benzyloxy)carbonyl]-3-azabicyclo[4.1.0]heptane-7-carboxylic acid in the fields of biochemistry and pharmacology, there are a number of possible future directions for research. These include further investigation into the compound’s mechanism of action, its effects on human physiology, and its potential applications in the synthesis of pharmaceuticals and other compounds. Additionally, further research could be conducted into the potential toxicity of 3-[(benzyloxy)carbonyl]-3-azabicyclo[4.1.0]heptane-7-carboxylic acid, as well as its potential for causing adverse side effects. Finally, further research could be conducted into the potential uses of 3-[(benzyloxy)carbonyl]-3-azabicyclo[4.1.0]heptane-7-carboxylic acid in the fields of materials science and nanotechnology.

Synthesis Methods

3-[(benzyloxy)carbonyl]-3-azabicyclo[4.1.0]heptane-7-carboxylic acid is synthesized in a two-step reaction from benzyl alcohol and acetic anhydride. In the first step, the benzyl alcohol is converted to benzyl chloride by reacting with thionyl chloride. In the second step, the benzyl chloride is reacted with acetic anhydride to form 3-[(benzyloxy)carbonyl]-3-azabicyclo[4.1.0]heptane-7-carboxylic acid. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is typically conducted at a temperature of around 80°C. The reaction is generally complete within three hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(benzyloxy)carbonyl]-3-azabicyclo[4.1.0]heptane-7-carboxylic acid involves the protection of the amine group, followed by the formation of the bicyclic ring system and subsequent deprotection of the amine and carboxylic acid groups.", "Starting Materials": [ "N-Boc-3-aminopiperidine", "Benzyl chloroformate", "Sodium hydride", "Acetic anhydride", "Glacial acetic acid", "Sodium bicarbonate", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Protection of the amine group with Boc anhydride and triethylamine in dichloromethane", "Reaction of the Boc-protected amine with benzyl chloroformate and sodium hydride in DMF to form the benzyl carbamate", "Cyclization of the benzyl carbamate with acetic anhydride and glacial acetic acid to form the bicyclic ring system", "Deprotection of the Boc group with 1M HCl in methanol", "Deprotection of the benzyl carbamate with sodium bicarbonate in methanol", "Isolation of the product by extraction with ethyl acetate and washing with water" ] }

CAS RN

2307736-29-2

Molecular Formula

C15H17NO4

Molecular Weight

275.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.